2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
Description
Overview of Modified Nucleosides in Chemical Biology
Modified nucleosides serve as indispensable tools in chemical biology, enabling researchers to probe nucleic acid structure, dynamics, and interactions with unprecedented precision. Natural post-transcriptional modifications, such as 2'-O-methylation and pseudouridination, stabilize RNA conformations and fine-tune translational fidelity by altering base-pairing dynamics and helical geometry. For instance, 2'-O-methylation enforces a C3'-endo ribose pucker, favoring A-form helices critical for ribosomal RNA function. Synthetic analogues expand this repertoire by introducing non-natural functional groups—fluorophores, crosslinkers, and bioorthogonal handles—that convert nucleic acids into multifunctional sensors.
The strategic placement of modifications at nucleobase or sugar positions tailors molecular recognition. 5-position uridine derivatives, in particular, allow bulky substituents without disrupting Watson-Crick pairing, making them ideal for embedding reporter groups like pyrene. Such modifications often enhance duplex stability through intercalation or π-stacking while introducing detectable spectroscopic signatures. Table 1 summarizes key modifications and their biophysical impacts.
Table 1: Common Nucleoside Modifications and Their Biophysical Effects
Role of Pyrene Moieties in Nucleic Acid Probes
Pyrene’s extended π-conjugated system makes it a premier choice for nucleic acid probing. Its ability to intercalate between base pairs or engage in exciton coupling when paired with another pyrene enables sensitive detection of hybridization events. For example, pyrene-labeled probes exhibit excimer fluorescence (∼470 nm) upon duplex formation, providing a ratiometric signal independent of probe concentration. Additionally, pyrene’s high molar absorptivity and long fluorescence lifetime facilitate time-resolved measurements, reducing background noise in complex biological samples.
The hydrophobicity of pyrene also promotes interactions with lipid membranes and proteins, enabling studies of nucleic acid localization and macromolecular binding. When conjugated via flexible linkers—such as the pent-1-yn-1-yl group in 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine—the pyrene moiety gains rotational freedom, optimizing its orientation for intercalation or surface adhesion. Table 2 compares pyrene with other common fluorescent tags.
Table 2: Fluorescent Moieties in Nucleic Acid Probes
| Fluorophore | Excitation/Emission (nm) | Key Advantage | Limitation |
|---|---|---|---|
| Pyrene | 340/376 (monomer) | Excimer formation, membrane affinity | Solubility challenges in aqueous buffers |
| Fluorescein | 494/521 | High quantum yield | pH-sensitive fluorescence |
| Cyanine 3 | 548/562 | Photostability | Costly synthesis |
Significance of 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine in Molecular Research
This compound’s structure integrates three functional elements: (1) a 2'-deoxyribose for DNA polymerase recognition and primer extension, (2) a 5-pentynoyl spacer enabling bioorthogonal Cu-free click chemistry, and (3) a terminal pyrene group for optical detection. The ketone at the 5-oxo position may facilitate further derivatization via hydrazine or hydroxylamine coupling, expanding its utility as a multifunctional scaffold.
In polymerase studies, the 2'-deoxy backbone ensures compatibility with enzymatic synthesis, while the pyrene acts as a steric reporter—polymerase stalling at modified sites provides insights into enzyme fidelity and substrate selectivity. The alkyne linker permits post-synthetic conjugation to azide-bearing proteins or dyes, enabling FRET-based assays or site-specific DNA-protein crosslinking. Moreover, the pyrene’s environment-sensitive fluorescence allows real-time monitoring of DNA melting or protein binding events without radioactive labels.
Table 3: Physicochemical Properties of 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
| Property | Value/Characteristic |
|---|---|
| Molecular weight | ~579.6 g/mol (calculated) |
| Solubility | Soluble in DMSO, DMF; moderate in water |
| Fluorescence λ(ex/em) | 340 nm / 376 nm (monomer), 470 nm (excimer) |
| Hybridization effect | Stabilizes duplex via pyrene intercalation |
Properties
CAS No. |
796875-91-7 |
|---|---|
Molecular Formula |
C30H24N2O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1 |
InChI Key |
AGNLEMRCAOBASK-JIMJEQGWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Origin of Product |
United States |
Preparation Methods
5-Iodo-2'-deoxyuridine as a Precursor
2'-Deoxy-5-iodouridine (CID 3687) serves as a critical intermediate. This compound enables:
- Halide displacement : Substitution of iodide with alkyne via cross-coupling.
- Protection of hydroxyls : Essential for selective 5-position modification.
Protection Methods :
| Protecting Group | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | DMF, 0°C → RT, 2 hr | 85–90% | |
| Acetyl | Ac2O, pyridine | RT, 12 hr | 75–80% |
Key Consideration : TBS groups are preferred for their stability under Sonogashira conditions.
Alkyne-Pyrene-Ketone Moiety Synthesis
Pyrene Functionalization
Coupling and Deprotection
Sonogashira Coupling
| Component | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Iodo-2'-deoxyuridine (protected) | Pd(PPh3)4, CuI, Et3N | THF, 60°C, 12 hr | 60–70% |
| 5-Oxo-5-(pyren-1-yl)pent-1-yne |
Mechanism : Palladium-catalyzed C–C bond formation between aryl iodide and terminal alkyne.
Deprotection
| Protecting Group | Reagent | Conditions | Yield |
|---|---|---|---|
| TBS | TBAF (tetrabutylammonium fluoride) | THF, 0°C → RT, 1 hr | 95% |
| Acetyl | NH3/MeOH | RT, 12 hr | 85% |
Critical Step : Minimize exposure to acidic/basic conditions to avoid nucleoside degradation.
Alternative Approaches
Click Chemistry
While RuAAC (ruthenium-catalyzed azide-alkyne cycloaddition) is less common for alkyne attachment, it offers regioselectivity:
- Advantage : No palladium catalyst required.
- Limitation : Requires azide-functionalized nucleoside.
Nucleophilic Substitution
Direct displacement of iodide with alkyne lithium salts (e.g., HC≡CLi):
- Challenge : Low yields due to alkyne instability.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Pyrene’s low reactivity | Use pyrene-1-carboxylic acid derivatives |
| Ketone sensitivity | Optimize coupling conditions (anhydrous, inert atmosphere) |
| Ribose protection | TBS groups for stability under Sonogashira |
Literature-Supported Data
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrene-quinone derivatives.
Reduction: Formation of pyrene-alcohol derivatives.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Molecular Formula : C_{19}H_{22}N_{2}O_{4}
- Molecular Weight : Approximately 356.37 g/mol
- Structural Features : It contains a uridine base modified with a 5-oxo group and a pentynyl side chain. The pyrene moiety is known for its strong fluorescence, which can be utilized in various imaging techniques.
Biological Imaging and Probes
The fluorescent properties of the pyrene group make 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine an excellent candidate for biological imaging. Researchers can utilize its fluorescence in:
- Nucleic Acid Interactions : The compound can act as a probe to study interactions between nucleic acids and proteins, providing insights into binding dynamics and conformational changes.
Antiviral Research
Similar compounds have been explored for their antiviral properties, particularly against:
- HIV : Studies suggest that modifications in nucleosides can enhance their efficacy against HIV by interfering with viral replication mechanisms.
- Herpes Simplex Virus : The structural attributes may allow for effective inhibition of viral activity.
Anticancer Studies
Research indicates that modified nucleosides can exhibit anticancer properties. The unique structure of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-y]uridine may lead to:
- Cytotoxicity against Cancer Cells : Investigations into its effects on various cancer cell lines could reveal potential therapeutic applications.
Interaction Studies
Interaction studies using techniques such as fluorescence spectroscopy are crucial for understanding how 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine interacts with biomolecules. These studies focus on:
- Binding Affinity : Determining how strongly the compound binds to target proteins or nucleic acids.
Case Studies and Findings
While specific case studies focusing exclusively on 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine were not identified in the search results, related research on modified nucleosides indicates promising avenues for exploration. For example, studies on other pyrene-modified compounds have shown:
Antiviral Activity
Research has demonstrated that compounds with similar structures exhibit antiviral activity, suggesting that the pyrene modification may enhance efficacy against viral pathogens.
Fluorescence Applications
Fluorescent nucleosides have been successfully used in live-cell imaging, indicating that 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine could be employed similarly to monitor biological processes in real-time.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.
Comparison with Similar Compounds
Comparison with Similar 5-Substituted 2'-Deoxyuridines
Pyrene-Functionalized Derivatives
Key Compound : 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
- Synthesis : Low yields (6–24%) due to steric hindrance from the bulky pyrenyl group .
- Applications : Fluorescent probes for DNA/RNA studies; used in oligonucleotide modifications .
- Unique Features : Pyrene’s planar structure enables intercalation into nucleic acids, enhancing fluorescence quenching or enhancement upon binding.
Analog : O2’-Pyrene-Methyl-Uridine Phosphoramidites
Halogenated Derivatives
5-Iodo-2'-Deoxyuridine (IdUrd)
- Structure : 5-Iodo substitution on uracil.
- Synthesis : Direct iodination of 2'-deoxyuridine .
- Applications : Radiosensitizer in cancer therapy; antiviral agent against herpes simplex virus (HSV-1) .
- Comparison : IdUrd lacks the fluorophore but shares antiviral mechanisms with pyrene derivatives.
5-Trifluoromethyl-2'-Deoxyuridine (Trifluridine, TFT)
- Structure : 5-Trifluoromethyl group.
- Synthesis : Fluorination via radical or nucleophilic routes .
- Applications : FDA-approved for colorectal cancer (in combination with tipiracil) and HSV-1 keratitis .
- Key Data : IC₅₀ values for HSV-1 inhibition are ~0.1 µM, outperforming pyrene derivatives in therapeutic potency .
Alkenyl/Alkynyl Derivatives
5-Vinyl-2'-Deoxyuridine
- Structure : 5-Vinyl substituent.
- Synthesis: Acid-catalyzed dimerization or phenol adduct formation .
- Comparison : Less chemically stable than the pyrene-linked compound due to reactive vinyl group.
5-(Fluoroalkenyl)-2'-Deoxyuridines
- Examples : 5-(Perfluoropropen-1-yl), 5-(Perfluorocyclohexen-1-yl).
- Synthesis : Reacting 2'-deoxyuridine with fluoroalkenes (6–24% yields) .
- Antiviral Activity : Moderate HSV-1 inhibition (EC₅₀: 5–20 µM) .
- Key Difference : Fluorinated alkenes enhance metabolic stability but lack fluorescence utility.
Triazole and Propargylamine Derivatives
- Example : 5’-Deoxy-5’-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Applications : Antiviral and antibacterial agents; modular synthesis allows diverse functionalization .
- Comparison : Triazole linkers improve water solubility compared to hydrophobic pyrene moieties.
Data Tables
Table 1. Structural and Functional Comparison of 5-Substituted 2'-Deoxyuridines
Research Findings and Mechanistic Insights
- Pyrene Derivatives: The target compound’s fluorescence enables real-time monitoring of DNA hybridization, a feature absent in non-fluorescent analogs like TFT or IdUrd .
- Therapeutic Agents : TFT’s trifluoromethyl group enhances thymidylate synthase inhibition, a mechanism distinct from pyrene derivatives’ intercalation-based effects .
- Synthetic Challenges : Bulky substituents (e.g., pyrene) reduce yields compared to smaller groups (e.g., CF₃, I) due to steric clashes during phosphorylation .
Biological Activity
2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a modified nucleoside characterized by the incorporation of a pyrene moiety, which is notable for its fluorescent properties. This compound is part of the deoxynucleoside family and features a unique structure that enhances its potential applications in biochemistry and molecular biology.
Structural Characteristics
The molecular formula of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is C₁₄H₁₅N₂O₃, with a molecular weight of approximately 356.37 g/mol. The structural elements include:
- Uridine Base : The core structure of the nucleoside.
- 5-Oxo Group : An oxidized carbonyl group that may influence biological interactions.
- Pentynyl Side Chain : A carbon chain that contributes to the compound's reactivity.
Biological Activity
The biological activity of this compound is influenced by its unique structural features and functional groups. Research indicates several potential activities:
Antiviral Properties
Compounds with similar structures have been studied for their antiviral effects, particularly against viruses such as HIV and herpes simplex virus. The incorporation of the pyrene moiety may enhance these properties due to its ability to intercalate into nucleic acids, potentially disrupting viral replication processes.
Fluorescent Properties
The pyrene group endows the compound with significant fluorescent characteristics, making it suitable for applications in biological imaging. This property allows researchers to track the compound's interactions with nucleic acids and proteins using techniques such as fluorescence spectroscopy.
Interaction Studies
Studies have focused on the binding affinity of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine with various biomolecules. Techniques employed include:
- Fluorescence Spectroscopy : Utilized to analyze binding dynamics and conformational changes upon interaction with target biomolecules.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique advantages of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2'-Deoxyuridine | Base without modifications | Naturally occurring nucleoside |
| 2'-Deoxycytidine | Contains cytosine base | Important in DNA synthesis |
| 2'-Deoxyadenosine | Contains adenine base | Key player in cellular energy transfer |
| 2'-Deoxyguanosine | Contains guanine base | Involved in DNA replication |
The distinct pyrene modification enhances its photophysical properties compared to other deoxynucleosides, making it particularly valuable for fluorescence detection and imaging techniques.
Case Studies
Several studies have documented the biological activity of similar compounds. For instance:
- Antiviral Studies : Research has shown that certain uridine derivatives exhibit significant antiviral activity against HIV, suggesting a potential pathway for therapeutic development.
- Imaging Applications : The fluorescent properties of pyrene derivatives have been leveraged in cellular imaging studies, allowing for real-time observation of nucleic acid interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
